molecular formula C9H8Cl2O2S B1362503 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid CAS No. 65051-31-2

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid

Cat. No.: B1362503
CAS No.: 65051-31-2
M. Wt: 251.13 g/mol
InChI Key: GWTAKOPAASARET-UHFFFAOYSA-N
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Description

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid is a high-purity organic compound supplied for research and development purposes. It is characterized by the molecular formula C 9 H 8 Cl 2 O 2 S and a molecular weight of 251.13 g/mol . Its structure features a 2,4-dichlorobenzyl group linked via a sulfanyl ether bridge to an acetic acid moiety, offering potential for further chemical modification at the carboxylic acid functional group. The canonical SMILES representation for this molecule is C1=CC(=C(C=C1Cl)Cl)CSCC(=O)O . Researchers can utilize this compound as a chemical building block or intermediate in various synthetic pathways. Its structural features make it a candidate for investigation in areas such as medicinal chemistry, agrochemical research, and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c10-7-2-1-6(8(11)3-7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTAKOPAASARET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307236
Record name 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65051-31-2
Record name NSC190480
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2,4-Dichlorophenylmethyl Sulfanyl Intermediate

  • Starting materials: 2,4-dichlorobenzyl chloride or 2,4-dichlorobenzyl bromide is commonly used as the electrophilic aromatic halide.
  • Nucleophile: Thioglycolic acid (mercaptoacetic acid) or its salts (e.g., sodium thioglycolate) serve as the nucleophile providing the sulfanyl and acetic acid functionalities.
  • Reaction conditions: The nucleophilic substitution is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity. A base such as sodium hydroxide or potassium carbonate is used to deprotonate the thiol group, generating the thiolate anion, which attacks the benzyl halide.

Representative Synthetic Route

Step Reagents and Conditions Description
1 Sodium hydroxide, thioglycolic acid, water Formation of sodium thioglycolate by neutralization
2 2,4-Dichlorobenzyl chloride, DMF, room temperature to 60°C Nucleophilic substitution of benzyl chloride by thiolate to form 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid
3 Acidification with dilute HCl Protonation and isolation of the free acid product
4 Purification by recrystallization or chromatography To obtain high purity compound

Alternative Methods

  • Thiol-ene reaction: Radical addition of thioglycolic acid to 2,4-dichlorostyrene derivatives under UV light or radical initiators can also yield the target compound.
  • Direct coupling: Coupling of 2,4-dichlorobenzyl thiol with chloroacetic acid under basic conditions.
  • Solvent choice: Polar aprotic solvents favor nucleophilic substitution.
  • Temperature control: Moderate heating (40–60°C) enhances reaction rates without promoting side reactions.
  • Base strength: Strong bases improve thiolate formation but must be balanced to avoid decomposition.
  • Molar ratios: Slight excess of thioglycolic acid or benzyl halide ensures complete conversion.
  • Typical yields: Reported yields range from 75% to 90%, depending on reaction scale and purification methods.
Parameter Typical Conditions Notes
Nucleophile Thioglycolic acid or sodium thioglycolate Provides sulfanyl and acetic acid moiety
Electrophile 2,4-Dichlorobenzyl chloride/bromide Source of 2,4-dichlorophenylmethyl group
Solvent DMF, DMSO, or water/organic mixtures Polar aprotic solvents preferred
Base NaOH, K2CO3 Deprotonates thiol to thiolate
Temperature 25–60°C Controlled to optimize rate and minimize side reactions
Reaction time 2–24 hours Depends on scale and conditions
Work-up Acidification, extraction, recrystallization To isolate pure acid
  • The nucleophilic substitution approach is robust and scalable for industrial synthesis.
  • Controlling reaction pH and temperature is critical to minimize side reactions such as over-oxidation of thiol groups or hydrolysis of acetic acid derivatives.
  • Purification by recrystallization from solvents like ethanol or ethyl acetate yields high-purity products suitable for further application.
  • Alternative catalytic or greener methods are under investigation to reduce solvent use and improve environmental profiles.

The preparation of this compound is efficiently achieved via nucleophilic substitution of 2,4-dichlorobenzyl halides with thioglycolic acid or its salts under controlled basic conditions. Optimization of solvent, temperature, and reagent ratios leads to high yields and purity. Analytical techniques confirm the structure and quality of the product. These methods are well-established and adaptable for both laboratory and industrial scales.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfanyl group linked to a dichlorophenyl moiety and an acetic acid functional group. This configuration contributes to its chemical reactivity and biological activity. The presence of the chlorinated phenyl ring enhances its lipophilicity, which is crucial for interactions with biological membranes.

Organic Synthesis

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid is utilized as an intermediate in the synthesis of more complex organic molecules. Its sulfanyl group can participate in various reactions such as nucleophilic substitutions and redox reactions, making it a versatile building block in organic chemistry.

The compound exhibits notable biological activities that are being explored for potential therapeutic applications:

  • Enzymatic Inhibition : It has been studied for its inhibitory effects on cholinesterases, which are important enzymes in neurotransmission. The inhibition of these enzymes can have implications for treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Research indicates that this compound demonstrates antimicrobial activity against various bacterial strains. For example, it has shown effectiveness with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Escherichia coli .
  • Anti-inflammatory Effects : In vivo studies have demonstrated that this compound can significantly reduce inflammation markers, suggesting potential use in treating inflammatory diseases .

Medicinal Chemistry

The compound is being investigated for its potential role as a therapeutic agent due to its diverse biological activities. Early-stage research indicates promise in treating conditions related to enzyme dysregulation and microbial infections.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This data suggests that the compound could be developed further as an antimicrobial agent .

Anti-inflammatory Activity Comparison

In comparative studies against standard anti-inflammatory drugs like indomethacin, this compound showed superior inhibition rates:

CompoundInhibition (%)COX-2 Inhibition (%)
This compound81.14%68.32%
Indomethacin76.36%66.23%

These findings highlight the potential of this compound as a safer alternative with a favorable selectivity index .

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dichlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological activity .

Comparison with Similar Compounds

(a) 2-[(4-Chlorophenyl)thio]acetic Acid (CAS 3405-88-7)

This compound replaces the 2,4-dichlorophenyl group with a single chlorine substituent at the para position. Its molecular formula is C₈H₇ClO₂S, and it lacks the additional chlorine atom and nitrogen-containing functional groups present in the target compound.

(b) 2,4-Dichlorophenyl Acetic Acid (DCAA) (CAS not specified)

DCAA removes the sulfanyl bridge entirely, directly linking the 2,4-dichlorophenyl group to the acetic acid. This structural simplification increases hydrophilicity compared to the sulfur-containing analog. DCAA is used as a derivatized surrogate standard in analytical chemistry .

(c) Methyl 2-(4-Chlorophenyl)sulfanylacetate (CAS 15446-15-8)

This ester derivative replaces the acetic acid’s hydroxyl group with a methoxy group. The molecular formula is C₉H₉ClO₂S , with a molar mass of 216.68 g/mol. The esterification enhances volatility, making it more suitable for gas chromatography applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid 308.18 1.466 (predicted) 550.3 (predicted) 3.65
2-[(4-Chlorophenyl)thio]acetic acid 202.66 N/A N/A ~2.8–3.2*
DCAA ~207.0† N/A N/A ~2.9‡

*Estimated based on acetic acid analogs; †Assuming molecular formula C₈H₆Cl₂O₂; ‡Predicted from carboxylic acid functionality.

Key Observations :

  • The dichlorophenyl-sulfanyl analog exhibits a higher molecular weight and predicted density due to chlorine and sulfur atoms.
  • The pKa (~3.65) suggests moderate acidity, comparable to other acetic acid derivatives .

Biological Activity

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound features a dichlorophenyl group attached to a sulfanyl acetic acid moiety. This unique arrangement allows for interactions with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of several Gram-positive and Gram-negative bacteria as well as fungi. The compound's efficacy against pathogens is attributed to its ability to disrupt cellular membranes and interfere with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Candida albicans8 μg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast (T47D), lung (A549), and bladder (HCV29T) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)
T47D10
A54915
HCV29T12

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The dichlorophenyl group interacts with hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues. These interactions modulate enzyme or receptor activity, leading to various biological effects such as inhibition of phospholipase activity .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Chlamydia species. The results indicated that the compound significantly reduced chlamydial inclusion numbers and sizes in infected cells, suggesting its potential as a therapeutic agent against chlamydial infections .

Study on Anticancer Properties

Another investigation focused on the anticancer effects of this compound in vivo using a mouse model with induced tumors. Treatment with varying doses resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, confirming its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 2,4-dichlorobenzyl mercaptan with chloroacetic acid under basic conditions. Key steps include:

  • Thiol-alkylation : Reacting 2,4-dichlorobenzyl mercaptan with chloroacetic acid in the presence of a base (e.g., NaOH or KOH) in ethanol or THF at 60–80°C for 6–12 hours.
  • Purification : Crude product is extracted using ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of thiol to chloroacetic acid) and avoiding excess base to minimize hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity. Key signals include the thioether methylene (δ ~3.8 ppm, singlet) and aromatic protons (δ ~7.2–7.5 ppm).
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients detect impurities (<2%) and quantify purity (>95%). Electrospray ionization (ESI) in negative mode confirms molecular ion [M-H]^- at m/z 279 .
  • FT-IR : Peaks at 2550–2600 cm1^{-1} (S-H stretch, if unreacted thiol) and 1700–1720 cm1^{-1} (C=O stretch) verify functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from assay conditions or impurities. Strategies include:

  • Purity Validation : Use HPLC-MS to rule out impurities (e.g., methyl ester derivatives from incomplete purification) .
  • Assay Standardization : Compare activity across cell lines (e.g., HEK293 vs. HepG2) under controlled pH and temperature.
  • Metabolite Screening : Incubate the compound with liver microsomes to identify bioactive metabolites that may influence results .

Q. What strategies enhance the stability of this compound in long-term studies?

Methodological Answer:

  • Storage : Lyophilized form stored at -20°C in amber vials under argon prevents oxidation of the sulfanyl group.
  • Solvent Selection : Avoid DMSO (>1 month storage causes ~15% degradation); use acetonitrile or methanol for stock solutions.
  • Derivatization : Convert to methyl ester (using diazomethane) for improved stability in aqueous media .

Q. How can derivatization improve detection limits in environmental samples?

Methodological Answer:

  • Methyl Ester Derivatization : React with BF3_3-methanol to form this compound methyl ester, enhancing GC-MS sensitivity (LOD: 0.1 ppb vs. 1 ppb for underivatized form).
  • Performance Check Standards : Use certified standards (e.g., 5151-PCA) to validate recovery rates (85–110%) in soil/water matrices .

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